molecular formula C25H22N2O3S B281307 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281307
M. Wt: 430.5 g/mol
InChI Key: MJZCBIPKORATTE-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as T0070907, is a selective peroxisome proliferator-activated receptor (PPAR) gamma antagonist. It has been widely used in scientific research to investigate the biological functions of PPAR gamma and its potential therapeutic applications.

Mechanism of Action

4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide acts as a competitive antagonist of PPAR gamma by binding to its ligand-binding domain and preventing the activation of downstream signaling pathways. This leads to the suppression of adipocyte differentiation and the inhibition of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the suppression of adipogenesis, the inhibition of insulin sensitivity and glucose uptake, the induction of apoptosis, and the modulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its high selectivity and potency for PPAR gamma inhibition, which allows for precise modulation of its biological functions. However, 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in scientific research. These include investigating its potential therapeutic applications in obesity and type 2 diabetes, exploring its effects on other PPAR isoforms and nuclear receptors, and developing more potent and selective PPAR gamma antagonists for clinical use. Additionally, the development of new drug delivery systems and formulations may improve the pharmacokinetics and bioavailability of 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide and other PPAR gamma antagonists.
In conclusion, 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a selective PPAR gamma antagonist that has been widely used in scientific research to investigate the biological functions of this nuclear receptor and its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep reaction involving the condensation of 4-toluidine and 4-chloro-3-nitrobenzene followed by reduction, acetylation, and sulfonation. The final product can be obtained through recrystallization and purification.

Scientific Research Applications

4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively used in scientific research to investigate the biological functions of PPAR gamma, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. 4-ethyl-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit PPAR gamma activity and suppress adipocyte differentiation, making it a potential therapeutic agent for obesity and type 2 diabetes.

properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(NZ)-4-ethyl-N-[3-(4-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O3S/c1-3-18-10-14-20(15-11-18)31(29,30)27-23-16-24(26-19-12-8-17(2)9-13-19)25(28)22-7-5-4-6-21(22)23/h4-16,26H,3H2,1-2H3/b27-23-

InChI Key

MJZCBIPKORATTE-VYIQYICTSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.